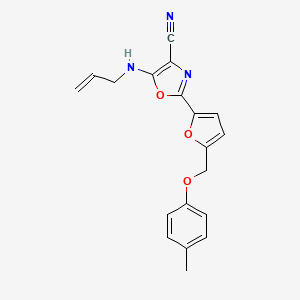
5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as ATOC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ATOC is a member of the oxazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
Synthesis and Properties
Chemical Synthesis and Reactivity : Oxazole derivatives, including those with complex substituents, have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis and properties of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles have been explored, demonstrating the formation of compounds with varying substituents and their potential for further chemical transformations (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2011). These studies suggest a framework for synthesizing oxazole derivatives with specific functional groups that could be tailored for various scientific applications.
Regioselective Synthesis : The development of methods for the regioselective synthesis of oxazole derivatives, such as the reaction of chloro-N-(cyanovinyl)acetamide with amines to form new substituted oxazoles, highlights the versatility of these compounds in chemical synthesis (Shablykin, Volosheniuk, & Brovarets, 2018). These methodologies enable the creation of compounds with specific structural features, which can be crucial for their application in material science, medicinal chemistry, and other fields.
Potential Pharmacological Applications
Neuropharmacological Activities : Research into oxazole derivatives has also extended into their potential neuropharmacological activities. For example, the synthesis and evaluation of isoxazoline derivatives as antidepressant and anti-anxiety agents show the potential therapeutic applications of these compounds (Kumar, 2013). Such studies indicate the possibility of developing new drugs based on oxazole and isoxazoline frameworks for treating neurological disorders.
Anticancer Activities : Oxazole derivatives have been explored for their anticancer activities, with some compounds showing promising results in inhibiting the growth of cancer cell lines. The synthesis, characterization, and in vitro evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrate their potential as novel anticancer agents (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). These findings suggest the relevance of oxazole derivatives in developing new treatments for cancer, highlighting the importance of chemical synthesis in drug discovery.
properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-10-21-18-16(11-20)22-19(25-18)17-9-8-15(24-17)12-23-14-6-4-13(2)5-7-14/h3-9,21H,1,10,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCAOCOHXQWMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
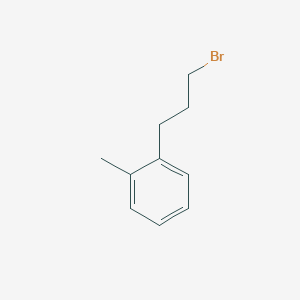
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)
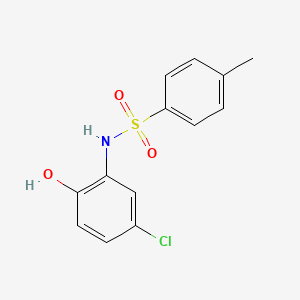

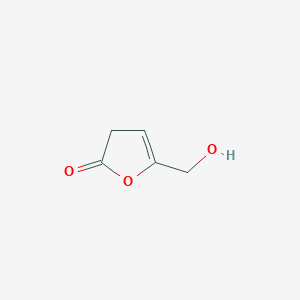
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)
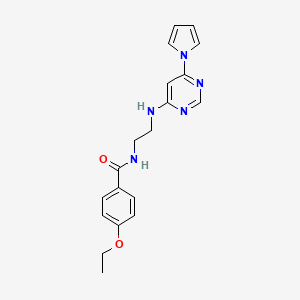
![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)